Cas no 96-27-5 (3-Mercapto-1,2-propanediol)

3-Mercapto-1,2-propanediol (CAS 96-27-5) is a sulfur-containing diol with a thiol functional group, offering versatile reactivity in organic synthesis and industrial applications. Its bifunctional structure—combining a mercapto group and two hydroxyl groups—enables its use as a crosslinking agent, stabilizer, or intermediate in pharmaceuticals, polymers, and agrochemicals. The compound’s ability to form disulfide bonds and participate in nucleophilic reactions makes it valuable for modifying biomolecules and synthesizing specialty chemicals. It is also employed in cosmetic formulations due to its thiol-mediated binding properties. The product is typically supplied as a clear, viscous liquid with a distinct odor, requiring proper handling due to its reactive thiol group.
3-Mercapto-1,2-propanediol structure
3-Mercapto-1,2-propanediol structure
Product Name:3-Mercapto-1,2-propanediol
CAS No:96-27-5
MF:C3H8O2S
MW:108.159420013428
MDL:MFCD00004879
CID:34847
PubChem ID:7291
Update Time:2025-05-20

3-Mercapto-1,2-propanediol Chemical and Physical Properties

Names and Identifiers

    • 3-Mercapto-1,2-propanediol
    • 1-Thioglycerol
    • Mercaptopropanedioltech
    • A-monothioglycerol
    • Mercaptoglycerol Thioglycerol
    • 2,3-Dihydroxypropanethiol~1-Thioglycerol
    • alpha-Thioglycerol
    • alpha-Thioglycerol [Matrix for FABMS and liquid SIMS]
    • 1,4-Dioxane Solution
    • 3-mercapto-1,2-propanediol(1-thioglycerol))
    • 3-sulfanylpropane-1,2-diol
    • MONOTHIOGLYCEROL
    • α-Monothioglycerol
    • THIOGLYCEROL
    • 3-Mercaptopropane-1,2-diol
    • Thioglycerine
    • Thioglycerin
    • Thiovanol
    • Glycerol-1-thiol
    • 1-Monothioglycerol
    • 1-Mercaptoglycerol
    • Monothioglycerin
    • 2,3-Dihydroxypropanethiol
    • alpha-Thiolglycerol
    • 1-Mercapto-2,3-propanediol
    • Glycerol, 1-thio-
    • alpha-Monothioglycerol
    • 1-Thio-2,3-propanediol
    • 3-Mercapto-1,2-propanediole
    • 1,2-Propanediol, 3-mercapto-
    • .alpha.-Thiogl
    • 3-Mercapto-1,2-propanediol (ACI)
    • (±)-3-Mercapto-1,2-propanediol
    • 1,2-Dihydroxy-3-mercaptopropane
    • 1-Mercapto-2,3-dihydroxypropane
    • 1-Thio-DL-glycerol
    • DL
    • 2,3-Dihydroxy-1-propanethiol
    • 3-Mercapto-1,2-dihydroxypropane
    • DL-1-Thioglycerol
    • Blemmer TGL
    • NSC 5370
    • T 141418
    • α-Thioglycerin
    • α-Thioglycerol
    • α-Thiolglycerol
    • MDL: MFCD00004879
    • Inchi: 1S/C3H8O2S/c4-1-3(5)2-6/h3-6H,1-2H2
    • InChI Key: PJUIMOJAAPLTRJ-UHFFFAOYSA-N
    • SMILES: OCC(CS)O
    • BRN: 1732046

Computed Properties

  • Exact Mass: 108.02500
  • Monoisotopic Mass: 108.025
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 2
  • Complexity: 32
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.5
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -0.8

Experimental Properties

  • Color/Form: Colorless to light yellow transparent viscous liquid with strong moisture absorption and sulfur smell.
  • Density: 1.25 g/mL at 25 °C(lit.)
  • Boiling Point: 118 °C/5 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: n20/D 1.527(lit.)
  • PH: 3.5-7.0
  • Solubility: absolute ethanol: 1 mL/mL
  • Water Partition Coefficient: Slightly soluble
  • PSA: 79.26000
  • LogP: -0.73060
  • Solubility: Insoluble in ether, soluble in water, ethanol, acetone.
  • Merck: 9335
  • Sensitiveness: Air Sensitive & Hygroscopic
  • FEMA: 4033

3-Mercapto-1,2-propanediol Security Information

  • Symbol: GHS06
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H302,H311,H315,H319,H335
  • Warning Statement: P261,P280,P305+P351+P338,P312
  • Hazardous Material transportation number:UN 2810 6.1/PG 3
  • WGK Germany:3
  • Hazard Category Code: 21/22-36/37/38
  • Safety Instruction: S26-S36-S23
  • FLUKA BRAND F CODES:3-9-10-13-23
  • RTECS:TY8140000
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • HazardClass:6.1
  • PackingGroup:III
  • TSCA:Yes
  • Storage Condition:2-8°C

3-Mercapto-1,2-propanediol Customs Data

  • HS CODE:29309070
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3-Mercapto-1,2-propanediol Pricemore >>

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3-Mercapto-1,2-propanediol Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: 2,2-Dimethoxy-2-phenylacetophenone ;  15 min
Reference
Hybrid SC-polylactide/poly(silsesquioxane) blends of improved thermal stability
Herc, Agata S.; Lewinski, Piotr; Kazmierski, Slawomir; Bojda, Joanna; Kowalewska, Anna, Thermochimica Acta, 2020, 687,

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol
Reference
Thioglycerols and some related sulfur compounds
Sjoberg, Bertil, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1942, 75, 13-29

Production Method 3

Reaction Conditions
1.1 Catalysts: 2,2-Dimethoxy-2-phenylacetophenone Solvents: Chloroform ;  10 h, rt
Reference
Orthogonally clickable hyperbranched polymers: effect of reactant size and polarity on core-functionalization of peripherally jacketed HBPs
Perala, Suresh Kumar; Ramakrishnan, S., Polymer Chemistry, 2019, 10(13), 1626-1635

Production Method 4

Reaction Conditions
1.1 Reagents: Thioglycerol ,  Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C; overnight, rt
Reference
"Breathing" unimolecular micelles based on a novel star-like amphiphilic hybrid copolymer
Fan, Xiaoshan; Wang, Zhuo; He, Chaobin, Journal of Materials Chemistry B: Materials for Biology and Medicine, 2015, 3(23), 4715-4722

Production Method 5

Reaction Conditions
1.1 Reagents: Ammonium acetate Solvents: Water ;  overnight, rt
Reference
Analytical developments for the determination of monomethylmercury complexes with low molecular mass thiols by reverse phase liquid chromatography hyphenated to inductively coupled plasma mass spectrometry
Bouchet, Sylvain; Bjoern, Erik, Journal of Chromatography A, 2014, 1339, 50-58

Production Method 6

Reaction Conditions
1.1 Catalysts: 1-Hydroxycyclohexyl phenyl ketone Solvents: Tetrahydrofuran ;  1 h, rt
Reference
Polylactide-supported prodrug and method for manufacturing the same
, China, , ,

Production Method 7

Reaction Conditions
Reference
(Hydroxyalkyl)- and (4-hydroxyphenyl)organoplumbyl sulfides
Hager, Claus Dierk; Huber, Friedo, Zeitschrift fuer Naturforschung, 1980, (7), 931-3

Production Method 8

Reaction Conditions
Reference
Thiol-ene-based polymerizable composition
, European Patent Organization, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen sulfide ,  Sodium hydrosulfide Catalysts: Sodium bisulfite Solvents: Methanol ;  0.34 MPa, rt → 60 °C; 1 h, 0.34 MPa, 60 °C; 15 h, 60 °C; 60 °C → rt
1.2 Reagents: Sulfuric acid Solvents: Ethyl acetate ,  Water ;  neutralized
Reference
Preparation of organic mercapto compounds from organic halides and alkali metal or alkaline earth hydrosulfide
, Japan, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  overnight, rt
1.2 Reagents: Oxalyl chloride ;  6 h, rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, 0 °C → rt
1.4 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… Solvents: Chloroform ;  24 h, rt → 40 °C
1.5 Reagents: Ethyl vinyl ether Solvents: Tetrahydrofuran ;  30 min
Reference
Convenient divergent synthesis of linear-dendron block polyphosphoesters via acyclic diene metathesis polymerization
Ding, Liang; Qiu, Jun; Wei, Jun; Zhu, Zhenshu, Polymer Chemistry, 2014, 5(14), 4285-4292

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydirhodium Solvents: Glycerol ;  15 min, 10 bar, 80 °C; 18 h, 80 °C
Reference
Thioglycerol-Stabilized Rhodium Nanoparticles in Biphasic Medium as Catalysts in Multistep Reactions
Serrano-Maldonado, Alejandro; Reina, Antonio ; Portales-Martinez, Benjamin; Guerrero-Rios, Itzel, European Journal of Inorganic Chemistry, 2020, 2020(26), 2506-2511

Production Method 12

Reaction Conditions
1.1 Reagents: 1,1′-Azobis(cyclohexane-1-carbonitrile) Solvents: Toluene ;  8 h, 110 °C
1.2 Reagents: Methanol
Reference
High efficiency, anti-migration hindered phenol antioxidants and preparation method thereof
, China, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 - 5 °C; 15 min; overnight
Reference
cyclodextrin derivatives as stabilizing agents in formulating ascorbate, retinol, and epigallocatechin
, Korea, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Copper ,  Nitric acid Solvents: Benzene ;  rt
1.2 Reagents: Sodium nitrite ;  15 min, rt; 2 h, rt
1.3 Reagents: Triethylamine ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ,  Tetrahydrofuran ;  10 h, 60 °C
Reference
Synthesis and spectral characterization of organic derivatives of C60-fullerene
, European Patent Organization, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Potassium iodide ,  Silver nitrate Solvents: Water
Reference
Thiol-Derivatized AgI Nanoparticles: Synthesis, Characterization, and Optical Properties
Chen, Sihai; Ida, Takashi; Kimura, Keisaku, Journal of Physical Chemistry B, 1998, 102(32), 6169-6176

3-Mercapto-1,2-propanediol Raw materials

3-Mercapto-1,2-propanediol Preparation Products

3-Mercapto-1,2-propanediol Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:96-27-5)1-Thioglycerol
Order Number:1674518
Stock Status:in Stock
Quantity:Company Customization
Purity:98%
Pricing Information Last Updated:Monday, 14 April 2025 18:12
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:96-27-5)3-Mercapto-1,2-propanediol
Order Number:A858697
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:14
Price ($):287.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:96-27-5)3-Mercapto-1,2-propanediol
Order Number:LE5575;LE18318;LE1674518
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:47
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 3-Mercapto-1,2-propanediol

Comprehensive Guide to 3-Mercapto-1,2-propanediol (CAS No. 96-27-5): Properties, Applications, and Industry Insights

3-Mercapto-1,2-propanediol, also known as thioglycerol or 1,2-dihydroxy-3-mercaptopropane, is a versatile organosulfur compound with the molecular formula C3H8O2S. Identified by CAS No. 96-27-5, this colorless to pale yellow liquid plays a critical role in pharmaceuticals, cosmetics, and chemical synthesis due to its unique thiol (-SH) and diol (-OH) functional groups.

In recent years, the demand for 3-Mercapto-1,2-propanediol has surged, driven by its applications in hair care formulations and skincare products. Consumers searching for "natural hair straightening alternatives" or "anti-aging thiol compounds" often encounter this ingredient, as it serves as a milder alternative to traditional keratin treatments. Its chelating properties also make it valuable in metal ion stabilization, a hot topic in green chemistry research.

The compound's biocompatibility has attracted attention in drug delivery systems, particularly for peptide conjugation and protein stabilization. Researchers investigating "thiol-based crosslinkers" or "biodegradable polymer modifiers" frequently cite CAS No. 96-27-5 in studies related to tissue engineering scaffolds. Its dual reactivity allows for selective modifications under mild conditions, aligning with the industry's shift toward sustainable synthesis protocols.

From an industrial perspective, 3-Mercapto-1,2-propanediol is synthesized via epoxide ring-opening reactions or enzymatic catalysis, methods that cater to the growing demand for "eco-friendly specialty chemicals." Analytical techniques like HPLC-MS and NMR spectroscopy are essential for quality control, addressing concerns about "purity standards in cosmetic ingredients"—a frequently searched query among manufacturers.

Emerging applications include its use in electronic material precursors, where its sulfur moiety contributes to conductive polymer development. This aligns with trends in "flexible electronics" and "organic semiconductors," showcasing the compound's interdisciplinary relevance. Storage recommendations emphasize argon atmosphere protection to prevent oxidation, a detail crucial for laboratories optimizing "thiol compound shelf life."

Regulatory compliance remains a key focus, with 3-Mercapto-1,2-propanediol meeting REACH and Cosmetic Ingredient Review (CIR) guidelines. Its low volatility and controlled reactivity make it preferable over volatile thiols in formulations targeting "sensitive skin solutions." Ongoing research explores its potential in antioxidant synergism, particularly in combination with vitamin E derivatives.

For procurement specialists, understanding technical grade vs. pharmaceutical grade specifications is vital. The compound's viscosity (~20 cP at 25°C) and water solubility influence its handling in industrial processes, topics frequently searched alongside "bulk thioglycerol suppliers." Recent patents highlight innovative uses in bioadhesives and wound healing matrices, reflecting the compound's expanding therapeutic potential.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:96-27-5)1-Thioglycerol
1674518
Purity:98%
Quantity:Company Customization
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:96-27-5)3-Mercapto-1,2-propanediol
A858697
Purity:99%
Quantity:500g
Price ($):287.0
Email